Cas no 87112-04-7 (2-(3,4-dihydroxyphenyl)ethanimidamide)

2-(3,4-Dihydroxyphenyl)ethanimidamide is a chemically significant compound featuring a catechol moiety linked to an ethanimidamide group. This structure imparts unique reactivity, particularly in chelation and redox applications, making it valuable in coordination chemistry and biochemical research. The presence of two adjacent hydroxyl groups enhances its binding affinity for metal ions, useful in catalysis and metalloprotein studies. The ethanimidamide functionality offers versatility in synthetic modifications, enabling the development of derivatives for pharmaceutical or material science applications. Its stability under controlled conditions and compatibility with aqueous and organic solvents further broaden its utility in experimental and industrial settings. This compound is primarily employed in specialized research due to its distinct chemical properties.
2-(3,4-dihydroxyphenyl)ethanimidamide structure
87112-04-7 structure
Product Name:2-(3,4-dihydroxyphenyl)ethanimidamide
CAS No:87112-04-7
MF:C8H10N2O2
MW:166.177201747894
CID:725323
PubChem ID:135869
Update Time:2025-06-14

2-(3,4-dihydroxyphenyl)ethanimidamide Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanimidamide,3,4-dihydroxy-
    • 2-(3,4-dihydroxyphenyl)ethanimidamide
    • 3,4-dihydroxyphenylacetamidine
    • Inchi: 1S/C8H10N2O2/c9-8(10)4-5-1-2-6(11)7(12)3-5/h1-3,11-12H,4H2,(H3,9,10)
    • InChI Key: BUWZJWAQZANSHV-UHFFFAOYSA-N
    • SMILES: C(N)(=N)CC1=CC=C(O)C(O)=C1

Computed Properties

  • Exact Mass: 166.074228
  • Monoisotopic Mass: 166.074228
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0.1
  • Topological Polar Surface Area: 90.3

Experimental Properties

  • Density: 1.37
  • Boiling Point: 388.2°C at 760 mmHg
  • Flash Point: 188.6°C
  • Refractive Index: 1.618

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Additional information on 2-(3,4-dihydroxyphenyl)ethanimidamide

Comprehensive Analysis of 2-(3,4-dihydroxyphenyl)ethanimidamide (CAS No. 87112-04-7): Properties, Applications, and Research Insights

2-(3,4-dihydroxyphenyl)ethanimidamide, identified by its CAS number 87112-04-7, is a bioactive compound garnering significant attention in pharmaceutical and biochemical research. This molecule, characterized by its dihydroxyphenyl and ethanimidamide functional groups, exhibits unique chemical properties that make it a promising candidate for various applications. Researchers and industry professionals are increasingly exploring its potential in antioxidant and neuroprotective therapies, aligning with current trends in natural product derivatives and disease-modifying agents.

The structural backbone of 2-(3,4-dihydroxyphenyl)ethanimidamide features a catechol moiety (3,4-dihydroxyphenyl), which is known for its redox-active behavior. This property is pivotal in scavenging reactive oxygen species (ROS), a hot topic in anti-aging and chronic disease research. Recent studies highlight its potential synergy with polyphenols, a class of compounds frequently searched for their health benefits. Such attributes position this compound as a subject of interest in nutraceutical and functional food development.

From a synthetic perspective, CAS 87112-04-7 is often derived from tyrosine or dopamine precursors, leveraging green chemistry principles to minimize environmental impact—a key concern among modern consumers. Its ethanimidamide group further enables versatile chelation capabilities, relevant in metal-binding applications such as detoxification formulations. These features resonate with the growing demand for sustainable biomaterials and eco-friendly solutions.

In the realm of drug discovery, 2-(3,4-dihydroxyphenyl)ethanimidamide is being investigated for its enzyme inhibitory effects, particularly targeting kinases and oxidases. This aligns with frequent searches on precision medicine and personalized therapeutics. Its potential role in metabolic regulation also ties into popular queries about gut health and microbiome interactions, making it a multidisciplinary research focus.

Analytical techniques such as HPLC, mass spectrometry, and NMR are critical for characterizing 87112-04-7, ensuring purity and stability—a priority for QA/QC professionals. The compound’s spectral data and chromatographic profiles are often compared to natural extracts, addressing the demand for standardized herbal ingredients in supplements.

Beyond academia, industries are patenting formulations containing 2-(3,4-dihydroxyphenyl)ethanimidamide for cosmeceuticals and topical delivery systems, capitalizing on its skin permeability and anti-inflammatory effects. This responds to trending searches on clean beauty and non-invasive treatments, highlighting its commercial viability.

In summary, 2-(3,4-dihydroxyphenyl)ethanimidamide (CAS 87112-04-7) bridges gaps between traditional medicine and modern pharmacology. Its multifaceted applications—from ROS scavenging to enzyme modulation—make it a compound of enduring relevance. As research evolves, its integration into healthtech and biotech innovations will likely expand, answering pressing questions in preventive healthcare and sustainable science.

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